

# 2-Methoxy-4-methylpyridine molecular structure and weight

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## Compound of Interest

Compound Name: 2-Methoxy-4-methylpyridine

Cat. No.: B011731

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An In-depth Technical Guide to **2-Methoxy-4-methylpyridine**: Structure, Properties, and Applications

## Introduction

**2-Methoxy-4-methylpyridine**, a substituted pyridine derivative, is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and methyl groups on the pyridine ring, make it a crucial intermediate in the development of a wide range of high-value chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and agrochemical research for an audience of researchers, scientists, and drug development professionals.

With the molecular formula  $C_7H_9NO$ , this compound is also known by its synonym, 2-Methoxy-4-picoline.<sup>[1][2]</sup> Its strategic importance lies in its ability to serve as a scaffold for creating more complex molecules, enabling medicinal chemists to fine-tune the pharmacological profiles of new drug candidates. The pyridine core is a common feature in many biologically active molecules, and the specific substitution pattern of **2-Methoxy-4-methylpyridine** offers a reliable starting point for constructing intricate molecular architectures.

## Molecular Structure and Physicochemical Properties

The foundational attributes of **2-Methoxy-4-methylpyridine** are its molecular structure and resulting physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

## Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH<sub>3</sub>) and at the 4-position with a methyl group (-CH<sub>3</sub>). The IUPAC name for this compound is **2-methoxy-4-methylpyridine**.<sup>[3]</sup>

Caption: 2D structure of **2-Methoxy-4-methylpyridine**.

## Physicochemical Data

The key quantitative properties of **2-Methoxy-4-methylpyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[1][3][4]
Molecular Weight	123.15 g/mol	[1][3][4]
CAS Number	100848-70-2	[1][3][4]
Appearance	Clear, colorless to yellow liquid	[1]
Boiling Point	152-153 °C	[5][6]
Density	~1.001 g/cm <sup>3</sup>	[5][6]
Flash Point	53 °C (127.4 °F) - closed cup	[5][7]
Refractive Index	1.4990 - 1.5030	[5]
Purity	≥ 97-99% (GC)	[1][7]

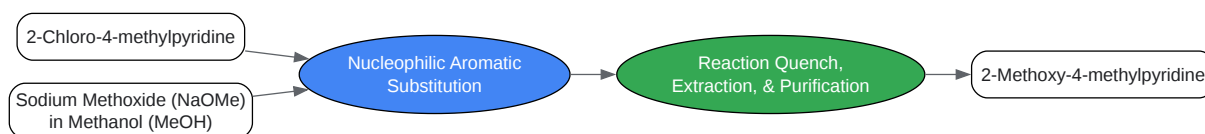
## Synthesis and Reactivity

**2-Methoxy-4-methylpyridine** is typically synthesized from readily available pyridine precursors. A common and efficient laboratory-scale method involves the nucleophilic aromatic

substitution of a suitable leaving group, such as a halide, at the 2-position of the pyridine ring with a methoxide source.

## General Synthesis Workflow

The most prevalent synthetic route starts from 2-chloro-4-picoline (2-chloro-4-methylpyridine). [6] The chloro group at the 2-position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This facilitates its displacement by sodium methoxide, which is typically generated in situ or used as a solution in methanol.



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Caption: General workflow for the synthesis of **2-Methoxy-4-methylpyridine**.

## Representative Experimental Protocol

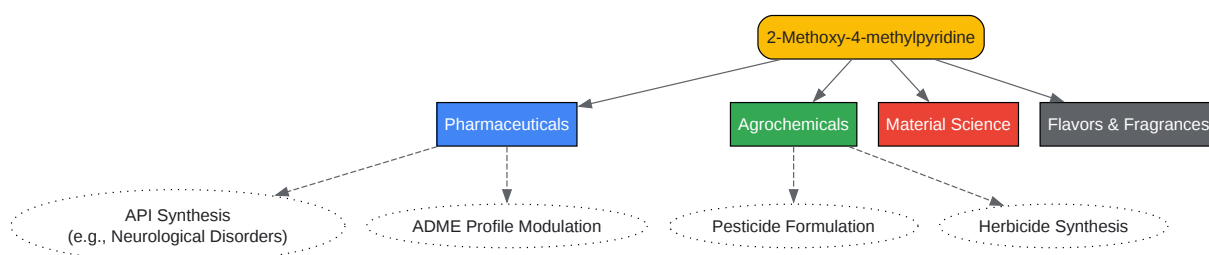
The following protocol is a generalized procedure based on standard organic chemistry techniques for nucleophilic aromatic substitution on pyridine rings.[8]

- **Reaction Setup:** To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 equivalent).
- **Heating:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) and then remove the methanol under reduced pressure.

- Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
- Final Purification: Purify the crude liquid via vacuum distillation to obtain **2-Methoxy-4-methylpyridine** as a clear, colorless to yellow liquid.

## Applications in Research and Development

The utility of **2-Methoxy-4-methylpyridine** spans multiple industries, primarily driven by its function as a reactive intermediate.<sup>[1][9]</sup>



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Caption: Key application areas for **2-Methoxy-4-methylpyridine**.

## Pharmaceutical Development

This compound is a cornerstone intermediate in medicinal chemistry.<sup>[1]</sup> Pyridine derivatives are ubiquitous scaffolds in drug discovery, and by using **2-Methoxy-4-methylpyridine**, chemists can systematically modify a core structure to optimize a drug's efficacy and safety.

- **Active Pharmaceutical Ingredient (API) Synthesis:** It serves as a key starting material for synthesizing APIs, particularly those targeting neurological disorders.<sup>[1]</sup> Its defined substitution pattern facilitates the construction of complex target molecules, accelerating the drug development process.
- **Pharmacokinetic Modulation:** Medicinal chemists strategically use intermediates like this to alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a drug's success.

## Agrochemicals

In the agricultural sector, **2-Methoxy-4-methylpyridine** is used in the synthesis of modern agrochemicals.<sup>[1]</sup> It is a building block for active ingredients in pesticides and herbicides, contributing to the development of more effective and selective crop protection solutions.<sup>[1]</sup>

## Material Science and Other Industries

The compound also finds application in material science, where it is used in creating specialty polymers and coatings with enhanced durability and environmental resistance.<sup>[1][9]</sup> Additionally, it is incorporated into formulations within the flavor and fragrance industry to achieve unique aromatic profiles.<sup>[1]</sup>

## Spectroscopic Characterization

While comprehensive, publicly available experimental spectra for **2-Methoxy-4-methylpyridine** are not abundant, its structure allows for the prediction of key spectroscopic features. A full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.<sup>[10]</sup>

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
- **<sup>13</sup>C NMR:** The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

- IR Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridine ring, and a strong C-O stretching band for the methoxy group.

## Safety and Handling

**2-Methoxy-4-methylpyridine** is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

- GHS Hazard Classification:
  - Flammable liquid and vapor (H226).[\[3\]](#)[\[7\]](#)
  - Causes skin irritation (H315).[\[3\]](#)[\[7\]](#)
  - Causes serious eye irritation (H319).[\[3\]](#)[\[7\]](#)
  - May cause respiratory irritation (H335).[\[3\]](#)
- Handling and Storage:
  - Keep away from heat, sparks, open flames, and other ignition sources.[\[11\]](#)
  - Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#)[\[11\]](#)
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[1\]](#)[\[11\]](#)  
Recommended storage temperature is between 0-8°C.[\[1\]](#)
- Disposal:
  - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[2\]](#)[\[11\]](#)

## Conclusion

**2-Methoxy-4-methylpyridine** is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in pharmaceuticals, agrochemicals, and

material science. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers and developers. A thorough understanding of its properties, synthesis, and safety protocols is essential for harnessing its full potential in creating novel and beneficial chemical entities.

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